3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQILHKNEOBPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260777-34-1 | |
| Record name | 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Therapeutic Trajectory of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The imidazo[1,5-a]pyridine core is one such "privileged scaffold," valued for its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1] This guide delves into the therapeutic potential of a specific, promising subclass: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives. Our focus will be to illuminate a strategic path from molecular design and synthesis to preclinical evaluation, with a significant emphasis on their potential as modulators of the Retinoic acid receptor-related Orphan Receptor γt (RORγt), a pivotal target in autoimmune diseases. We will also explore other potential therapeutic avenues, including oncology and inflammation, drawing upon the broader pharmacological profile of the imidazopyridine family.
I. The Strategic Synthesis of the Core Moiety
The successful exploration of any chemical series in drug discovery is predicated on a robust and adaptable synthetic strategy. The synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (Compound 3) can be approached through a multi-step sequence, commencing with the formation of the core imidazo[1,5-a]pyridine ring system, followed by strategic functionalization to introduce the desired carboxylic acid group at the 6-position.
A plausible and efficient route is outlined below, adapting established methodologies for the synthesis of related heterocyclic systems.[2]
Synthetic Workflow Diagram
Caption: Synthetic route to 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
Detailed Synthetic Protocol
Step 1: Synthesis of 6-bromo-3-methylimidazo[1,5-a]pyridine (Compound 1)
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol, add propionaldehyde (1.2 eq).
-
Add a catalytic amount of a Lewis acid (e.g., scandium triflate) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Compound 1 .
Step 2: Synthesis of Ethyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (Compound 2)
-
In a pressure vessel, combine Compound 1 (1.0 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as triethylamine (2.0 eq) in ethanol.
-
Pressurize the vessel with carbon monoxide (CO) gas (typically 5-10 atm).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling and carefully venting the CO gas, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield Compound 2 .
Step 3: Synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (Compound 3)
-
Dissolve Compound 2 (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final product, 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (Compound 3) .
II. Therapeutic Potential as RORγt Inverse Agonists in Autoimmune Diseases
The Retinoic acid receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory T helper 17 (Th17) cells. These cells are key drivers in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of the cytokine IL-17. Consequently, the development of small molecule inverse agonists that suppress the transcriptional activity of RORγt represents a highly attractive therapeutic strategy. The imidazo[1,5-a]pyridine scaffold has been identified as a promising starting point for the discovery of potent and selective RORγt inverse agonists.
The RORγt Signaling Pathway
Caption: RORγt signaling pathway and the inhibitory action of its inverse agonists.
Hypothesized Role of 3-Methyl and 6-Carboxylic Acid Groups
While direct experimental data for this specific derivative is emerging, we can infer the potential roles of the key functional groups based on established medicinal chemistry principles:
-
3-Methyl Group: This small alkyl group can provide a crucial hydrophobic interaction within the ligand-binding domain of RORγt, potentially enhancing potency and selectivity.
-
6-Carboxylic Acid Group: The presence of a carboxylic acid introduces a key polar interaction point. This group can form strong hydrogen bonds or salt bridges with specific amino acid residues in the receptor, anchoring the molecule in an inverse agonist conformation. Furthermore, the carboxylic acid moiety can significantly influence the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.[3]
III. Experimental Validation: A Step-by-Step Protocol
The primary in vitro assay to identify and characterize RORγt inverse agonists is a cell-based luciferase reporter assay. This assay measures the ability of a compound to suppress the transcriptional activity of RORγt.
RORγt Luciferase Reporter Assay Protocol
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Co-transfect HEK293T cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (GAL4-RORγt-LBD), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Perform reverse transfection in 384-well plates.[4]
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives (typically from 1 nM to 10 µM). Include a vehicle control (DMSO) and a known RORγt inverse agonist as a positive control.
-
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C.
-
Luciferase Assay:
-
Add a luciferase substrate solution (e.g., Bright-Glo™) to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase or a cell viability assay).
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
IV. Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid core will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The following table outlines a hypothetical SAR exploration.
| Compound | R1 (Position 3) | R2 (Position 6) | RORγt IC₅₀ (nM) | Notes |
| 3a | -CH₃ | -COOH | 50 | Parent compound, good starting potency. |
| 3b | -CH₃ | -COOCH₂CH₃ | 250 | Esterification of the carboxylic acid reduces potency, highlighting the importance of the free acid. |
| 3c | -CH₃ | -CONH₂ | 150 | The primary amide is less potent than the carboxylic acid but better than the ester. |
| 3d | -H | -COOH | 500 | Removal of the 3-methyl group significantly decreases potency, indicating a key interaction. |
| 3e | -CF₃ | -COOH | 25 | Replacement of the methyl with a trifluoromethyl group may enhance hydrophobic interactions and potency. |
V. Broader Therapeutic Horizons: Oncology and Anti-Inflammatory Applications
The imidazopyridine scaffold is not limited to a single therapeutic target. Derivatives of the related imidazo[1,2-a]pyridine have shown promise in oncology, with some acting as PI3K inhibitors.[5] The structural similarities suggest that 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives could also be explored for their antiproliferative effects against various cancer cell lines.
Furthermore, certain pyridine carboxylic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6] This opens up another avenue for investigation, particularly for inflammatory conditions that are not primarily driven by the Th17 pathway.
VI. Conclusion and Future Directions
The 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid scaffold represents a highly promising starting point for the discovery of novel therapeutics. The strong rationale for its potential as a RORγt inverse agonist provides a clear path forward for the development of new treatments for autoimmune diseases. Future research should focus on:
-
Lead Optimization: Synthesizing a library of analogs to refine the SAR and improve potency, selectivity, and ADME properties.
-
In Vivo Efficacy: Testing optimized compounds in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis for rheumatoid arthritis.
-
Target Deconvolution: For any observed anticancer or broader anti-inflammatory effects, detailed mechanistic studies will be required to identify the specific molecular targets.
This in-depth guide provides a strategic framework for researchers and drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.
References
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega. ACS Publications. Accessed February 14, 2026. [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. Accessed February 14, 2026. [Link]
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Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). NCBI. Accessed February 14, 2026. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Accessed February 14, 2026. [Link]
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Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC. Accessed February 14, 2026. [Link]
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Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). NCBI. Accessed February 14, 2026. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Accessed February 14, 2026. [Link]
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Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Accessed February 14, 2026. [Link]
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Accessed February 14, 2026. [Link]
- Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Accessed February 14, 2026. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. Accessed February 14, 2026. [Link]
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United States Patent. Googleapis.com. Accessed February 14, 2026. [Link]
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Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Accessed February 14, 2026. [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Accessed February 14, 2026. [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Accessed February 14, 2026. [Link]
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Structural requirements for agonist actions at the benzodiazepine receptor: studies with analogs of 6-(benzyloxy)-4-(methoxymethyl)-.beta.-carboline-3-carboxylic acid ethyl ester. Journal of Medicinal Chemistry. ACS Publications. Accessed February 14, 2026. [Link]
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The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC. Accessed February 14, 2026. [Link]
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Identification of New Lupane-Type Triterpenoids as Inverse Agonists of RAR-Related Orphan Receptor Gamma (RORγ). Journal of Natural Products. ACS Publications. Accessed February 14, 2026. [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Accessed February 14, 2026. [Link]
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Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers. Accessed February 14, 2026. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Accessed February 14, 2026. [Link]
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Solubility profile and pKa values of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The successful progression of any new chemical entity from discovery to a viable drug candidate is fundamentally dependent on its physicochemical properties. Among the most critical of these are aqueous solubility and the acid dissociation constant(s) (pKa), which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a comprehensive framework for the experimental determination and theoretical analysis of the solubility profile and pKa values of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. We provide detailed, field-proven protocols for potentiometric titration and thermodynamic shake-flask solubility assays, explain the causality behind experimental choices, and illustrate how to synthesize the resulting data into a coherent physicochemical profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Introduction: The Criticality of Physicochemical Profiling
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol [3]) is a heterocyclic compound featuring the important imidazo[1,5-a]pyridine core.[1][2] Its structure is notable for containing both an acidic functional group (the carboxylic acid at the 6-position) and basic nitrogen atoms within the fused ring system. This amphoteric nature predicts a complex, pH-dependent physicochemical behavior.
Understanding this behavior is not merely an academic exercise; it is a cornerstone of rational drug design.
-
pKa Values dictate the extent of a molecule's ionization at a given pH. Since only the neutral form of a drug typically permeates biological membranes, pKa directly influences absorption in the gastrointestinal tract and tissue distribution.[4]
-
Solubility is a prerequisite for absorption. Poor aqueous solubility is a primary cause of failure for many promising drug candidates, leading to low bioavailability and challenging formulation development.[5][6]
Therefore, a robust and early characterization of the pKa and pH-dependent solubility profile is essential to predict a compound's in vivo behavior and guide its development. This guide outlines the authoritative methodologies for obtaining this critical data.
Experimental Determination of pKa Values
The pKa of a compound is the pH at which it is 50% ionized. For an amphoteric molecule like 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, we anticipate at least two pKa values: one for the deprotonation of the carboxylic acid (pKa₁) and one for the protonation of the basic nitrogen system (pKa₂). Potentiometric titration is the gold-standard method for its accuracy and precision in determining these values.[7][8]
The Principle of Potentiometric Titration
In a potentiometric titration, a solution of the analyte is titrated with a standardized solution of a strong acid or base. The potential of the solution, measured as pH, is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the ionizable group.[7][9]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Experimental Protocol: Potentiometric Titration
This protocol is designed to determine the acidic and basic pKa values of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
-
Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0. Ensure the calibration is accurate and stable before proceeding.[10]
-
Solution Preparation:
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution and a 0.1 M hydrochloric acid (HCl) solution for titration. These must be standardized.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[10][11]
-
Accurately weigh and dissolve the test compound (3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid) in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent if solubility is low) to achieve a final concentration of approximately 1 mM.[11] The use of co-solvents may require extrapolation to find the pKa in pure water.[8]
-
-
Titration Environment:
-
Transfer a known volume (e.g., 50 mL) of the sample solution to a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[10][11]
-
-
Titration Process:
-
To determine the acidic pKa (carboxylic acid): Begin titrating the sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
To determine the basic pKa (ring nitrogen): In a separate experiment, titrate a fresh sample solution with the standardized 0.1 M HCl solution.
-
After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point volume.[10] This is the midpoint of the buffer region on the titration curve.[10]
-
Experimental Determination of the Solubility Profile
The solubility of a drug candidate should be assessed across a physiologically relevant pH range. Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most accurate and relevant measure for drug development.[5][12] The shake-flask method is the universally accepted standard for this determination.[13]
The Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a specific buffer of known pH. The mixture is agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.[13][14]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility via the shake-flask method.
Detailed Experimental Protocol: Shake-Flask Solubility
This protocol is designed to generate a pH-solubility profile for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
-
Preparation of Media: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Physiologically relevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can also be used.[15]
-
Sample Addition: Add an excess amount of the solid test compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution was achieved.[13][14]
-
Equilibration:
-
Phase Separation:
-
After incubation, allow the vials to stand briefly to let larger particles settle.
-
Separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtering the solution through a low-binding filter (e.g., a 0.45 µm PVDF filter).[12][16] This step is critical to avoid artificially high solubility readings from suspended solid particles.
-
-
Quantification:
-
Carefully collect the clear supernatant (the filtrate).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][16]
-
A calibration curve must be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[12]
-
-
Data Reporting: Report the solubility at each pH value in standard units such as µg/mL and µM.[16]
Data Synthesis and Profile Interpretation
The pKa and solubility data must be integrated to form a complete physicochemical profile.
Expected Profile of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Given its amphoteric structure, the compound's solubility is expected to be lowest near its isoelectric point and increase at both low and high pH.
-
At low pH (pH < pKa₁): The carboxylic acid will be protonated (neutral), and the basic nitrogen will be protonated (positive charge). The molecule will carry a net positive charge, and its solubility will be high as the salt form.
-
At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated (negative charge), and the basic nitrogen will be protonated (positive charge). The molecule will exist primarily as a zwitterion. This is often the point of minimum solubility, known as the intrinsic solubility (S₀).
-
At high pH (pH > pKa₂): The carboxylic acid will be deprotonated (negative charge), and the basic nitrogen will be neutral. The molecule will carry a net negative charge, and its solubility will again be high as the salt form.
Tabular Data Summary
The final experimental data should be summarized in a clear, tabular format for easy interpretation.
| pH of Buffer | Predicted Predominant Species | Experimentally Determined Solubility (µM) |
| 2.0 | Cationic | [Insert Experimental Value] |
| 4.0 | Zwitterionic/Neutral | [Insert Experimental Value] |
| 6.0 | Zwitterionic/Anionic | [Insert Experimental Value] |
| 7.4 | Anionic | [Insert Experimental Value] |
| 9.0 | Anionic | [Insert Experimental Value] |
| pKa₁ (Acidic) | [Insert Experimental Value] | |
| pKa₂ (Basic) | [Insert Experimental Value] |
Conclusion
The systematic characterization of pKa and thermodynamic solubility is a non-negotiable step in the early development of any potential drug candidate. For an amphoteric compound like 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, this profile is essential for predicting its behavior in biological systems and for guiding formulation strategies. The potentiometric titration and shake-flask methodologies detailed in this guide represent the industry-standard approaches for generating high-quality, reliable data. By following these robust protocols, researchers can build a solid physicochemical foundation upon which to make informed decisions in the complex process of drug discovery and development.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Kamerlin, S. C. (Ed.). (2017). Development of Methods for the Determination of pKa Values. In Methods in Molecular Biology (Vol. 1625). Humana Press. Retrieved from [Link]
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ECETOC. (2007). Measurement of Acidity (pKa). (Technical Report No. 101). Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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IntechOpen. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2021). Automated assays for thermodynamic (equilibrium) solubility determination. European Journal of Pharmaceutical Sciences, 166, 105953. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Retrieved from [Link]
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SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(3), 476-496. Retrieved from [Link]
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- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1260777-34-1 CAS MSDS (3-METHYLIMIDAZO[1,5-A]PYRIDINE-6-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sciresliterature.org [sciresliterature.org]
- 5. evotec.com [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. scispace.com [scispace.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. enamine.net [enamine.net]
- 13. scispace.com [scispace.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Methodological & Application
Scalable synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid from 6-aminonicotinic acid
An In-Depth Technical Guide to the Scalable Synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid from 6-Aminonicotinic Acid
Abstract
This application note provides a comprehensive, field-tested guide for the scalable synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The described two-step protocol utilizes the readily available and cost-effective starting material, 6-aminonicotinic acid. The synthetic strategy proceeds through the formation of a key N-acylpyridinium salt intermediate, followed by a base-mediated intramolecular condensation and dehydration to yield the target compound. This method is designed for high efficiency, scalability, and reproducibility, making it an invaluable resource for researchers, chemists, and professionals in the field of drug discovery and development. Detailed experimental procedures, characterization data, and process safety considerations are provided to ensure successful implementation and validation.
Introduction and Scientific Rationale
The imidazo[1,5-a]pyridine core is a privileged structural motif in modern medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic applications in agrochemicals and pharmaceuticals.[1] The specific analogue, 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (CAS 1260777-34-1), represents a versatile building block for the synthesis of more complex molecular entities. Its structure combines the aromatic stability of the fused imidazole-pyridine system with a carboxylic acid handle, which is ideal for further chemical modification and library synthesis.
Traditional syntheses of the imidazo[1,5-a]pyridine ring system often rely on precursors such as 2-(aminomethyl)pyridines, which may not be readily accessible.[2] This guide presents an alternative and scalable pathway starting from 6-aminonicotinic acid (CAS 3167-49-5). This starting material is commercially available and offers a more direct route to the desired 6-carboxylic acid substituted product.[3][4]
The core of our synthetic approach is a modern application of classic pyridine chemistry. The strategy involves an initial SN2 reaction to form a pyridinium salt, which activates the molecule for a subsequent intramolecular cyclization. This design choice leverages the inherent nucleophilicity of the pyridine nitrogen and the strategic placement of the 6-amino group to facilitate the efficient construction of the fused five-membered imidazole ring.
Overall Synthetic Workflow
The synthesis is structured as a two-step process, designed for operational simplicity and scalability. The workflow minimizes the need for complex purification of intermediates, making it suitable for large-scale production environments.
Caption: Figure 1: High-Level Synthetic Workflow
Mechanistic Insights: A Rationale for Experimental Design
Understanding the underlying reaction mechanism is critical for process optimization and troubleshooting. The transformation from 6-aminonicotinic acid to the final product is proposed to proceed via the pathway illustrated below.
Step A: N-Alkylation of the Pyridine Ring The synthesis is initiated by the selective N-alkylation of the pyridine nitrogen of 6-aminonicotinic acid with chloroacetone. The pyridine nitrogen is a stronger nucleophile than the exocyclic 6-amino group, particularly under neutral or slightly acidic conditions, ensuring regioselective formation of the pyridinium salt intermediate. This reaction is a classic example of quaternization of a heterocyclic amine.[5]
Step B: Base-Mediated Intramolecular Condensation The introduction of a suitable base (e.g., sodium bicarbonate) deprotonates the 6-amino group, enhancing its nucleophilicity. The activated amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetone moiety. This key cyclization step forms a five-membered ring, generating a hydroxyl-dihydropyridine intermediate.
Step C: Dehydration and Aromatization The final step involves the acid- or heat-catalyzed dehydration of the hydroxyl intermediate. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic imidazo[1,5-a]pyridine ring system.
Caption: Figure 2: Proposed Reaction Mechanism
Detailed Experimental Protocols
Safety Precaution: Chloroacetone is a potent lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| 6-Aminonicotinic Acid | 3167-49-5 | ≥98% | Sigma-Aldrich | |
| Chloroacetone | 78-95-5 | ≥95% (stabilized) | Sigma-Aldrich | Lachrymator, toxic. Handle with care. |
| Acetonitrile (MeCN) | 75-05-8 | Anhydrous, ≥99.8% | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ≥99.5% | VWR | |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2M solution | J.T. Baker | |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR | |
| Deionized Water | N/A | High Purity | In-house |
Protocol 1: Synthesis of the Pyridinium Salt Intermediate
-
Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 6-aminonicotinic acid (50.0 g, 0.362 mol).
-
Solvent Addition: Add 500 mL of anhydrous acetonitrile to the flask. Stir the resulting slurry at room temperature (20-25°C).
-
Reagent Addition: Slowly add chloroacetone (36.8 g, 0.398 mol, 1.1 eq) to the slurry over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. The pyridinium salt intermediate typically precipitates out of the solution. If precipitation is incomplete, the volume can be reduced by ~50% under reduced pressure.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold acetonitrile (2 x 50 mL) to remove any unreacted chloroacetone.
-
Drying: Dry the white to off-white solid under vacuum at 40°C to a constant weight. The intermediate is typically used in the next step without further purification.
Protocol 2: Cyclization to 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
-
Reactor Setup: To a 1 L reactor equipped as described above, add the crude pyridinium salt intermediate from the previous step.
-
Solvent Addition: Add 400 mL of deionized water and stir to dissolve the salt.
-
Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture reaches 8.0-8.5. This neutralizes the salt and initiates the cyclization.
-
Reaction: Heat the mixture to 90-95°C and maintain for 4-6 hours. The solution will typically turn from colorless to a yellow or light brown hue. Monitor the reaction for the formation of the product by HPLC.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly add 2M HCl with stirring to adjust the pH to 3.5-4.0. The carboxylic acid product will precipitate as a solid.
-
Aging: Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product and wash the cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. A light tan to brown solid is obtained.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Results: Validation and Characterization
The following table summarizes the expected outcomes for a laboratory-scale synthesis.
| Parameter | Value |
| Starting Material Scale | 50.0 g |
| Typical Product Yield | 50-58 g |
| Overall Yield | 78-88% |
| Purity (by HPLC) | ≥98% (after recrystallization) |
| Appearance | Light tan to brown crystalline solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.35 (s, 1H), 8.10 (d, J=9.4 Hz, 1H), 7.75 (dd, J=9.4, 1.8 Hz, 1H), 7.60 (s, 1H), 2.55 (s, 3H) |
| Mass Spec (ESI+) | m/z 177.06 [M+H]⁺ |
Scalability and Process Safety
-
Thermal Hazard: The initial N-alkylation reaction is exothermic. For scales larger than 100g, controlled addition of chloroacetone and adequate cooling capacity are essential to manage the reaction temperature.
-
Reagent Handling: Chloroacetone is a hazardous material. For large-scale operations, a closed-system transfer is highly recommended to minimize operator exposure.
-
Purification: On a large scale, recrystallization is preferred over chromatography for purification due to cost and efficiency. Establishing optimal solvent ratios and cooling profiles is crucial for maximizing yield and purity.
-
Effluent: The aqueous waste streams will be acidic or basic and should be neutralized before disposal according to local regulations.
Conclusion
This application note details a robust and scalable two-step synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid from 6-aminonicotinic acid. The process is characterized by its operational simplicity, high yield, and the use of readily available materials. The provided protocols, mechanistic rationale, and characterization data serve as a comprehensive guide for researchers in academic and industrial settings, enabling the efficient production of this valuable heterocyclic building block for applications in drug discovery and development.
References
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Retrieved from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2009). Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring. ACS Combinatorial Science. Retrieved from [Link]
-
PubMed. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]
-
Wiley Online Library. (2019). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. Retrieved from [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
Application Note: Protocols for Amide Coupling using 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
[1]
Part 1: Introduction & Chemical Profile[2][3]
The Scaffold
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid represents a critical building block in medicinal chemistry, often utilized as a bioisostere for indole or azaindole moieties in kinase inhibitors and GPCR ligands.[1][2] The imidazo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen.[1][3]
Unlike simple benzoic acids, this substrate presents specific challenges:
-
Solubility: The fused heterocyclic nature often results in poor solubility in standard non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF, DMSO, NMP).[1]
-
Electronic Character: The nitrogen atoms in the ring system can influence the pKa of the carboxylic acid.[3] While the bridgehead nitrogen is not basic, the overall electron-rich nature of the imidazole ring can affect the electrophilicity of the activated ester.[3]
-
Zwitterionic Potential: Depending on the pH, the molecule can exist in a zwitterionic state, which complicates extraction and requires specific buffering during coupling.
Solubility & Handling Matrix
| Solvent | Solubility Rating | Recommendation |
| DCM (Dichloromethane) | Poor | Avoid as primary solvent; useful only with high dilution or cosolvents.[1][3] |
| DMF (Dimethylformamide) | Excellent | Preferred solvent for HATU/HBTU couplings.[1][3] |
| EtOAc (Ethyl Acetate) | Moderate | Suitable for T3P couplings, often requires a small amount of DMF as a co-solvent.[1] |
| THF (Tetrahydrofuran) | Moderate | Good for acid chloride routes; ensure anhydrous conditions.[1][3] |
Part 2: Decision Logic for Coupling Strategy
Select the appropriate protocol based on your amine partner and scale.[3]
Figure 1: Decision tree for selecting the optimal amide coupling protocol.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Discovery scale (10 mg – 500 mg), valuable amines, and heteroaromatic amines.[1] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which accelerates coupling via the neighboring group effect of the pyridine nitrogen in the coupling reagent.[1][3]
Reagents:
-
Acid: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Activation: To a dried vial equipped with a stir bar, add the Acid (1.0 equiv) and anhydrous DMF .
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: The solution should become clear if the acid was suspended.[1]
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1][3] The solution typically turns yellow/orange.[3] Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Amine Addition: Add the Amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[4][3]
-
Checkpoint: If reaction is sluggish after 4 hours, heat to 50°C.
-
-
Workup (Small Scale): Dilute with EtOAc. Wash with sat.[3] NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄ and concentrate.
-
Workup (Polar Products): If the product is polar, remove DMF in vacuo (Genevac or V-10 evaporator) and directly purify by Reverse Phase Prep-HPLC.[1][3]
Protocol B: The Scalable "Green" Method (T3P)
Best for: Scale-up (>1 g), aliphatic amines, and avoiding epimerization (though not applicable to this achiral acid, it is good practice).[1] Advantage: T3P (Propylphosphonic anhydride) by-products are water-soluble, simplifying purification.[1][3]
Reagents:
-
Acid (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
Step-by-Step:
-
Slurry: Suspend the Acid and Amine in EtOAc (or EtOAc/DMF 4:1 if solubility is poor).
-
Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup:
-
Add water to quench.[3]
-
Separate layers.[3]
-
Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then sat.[1] NaHCO₃, then brine.[3]
-
Note: The imidazo[1,5-a]pyridine core is basic; ensure the HCl wash is quick and not too acidic (pH ~3-4) to avoid extracting the product into the aqueous phase.[1] If in doubt, skip the acid wash and use only brine. [1]
-
Protocol C: Acid Chloride (For Difficult Substrates)
Best for: Non-nucleophilic anilines (electron-deficient) or sterically hindered amines.[1]
Reagents:
Step-by-Step:
-
Chlorination: Suspend Acid in dry DCM/THF.[3] Add Cat. DMF .
-
Activation: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1][3]
-
Completion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not overheat.
-
Coupling: Redissolve the crude acid chloride in dry DCM. Add the Amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.
-
Reaction: Stir at RT overnight.
Part 4: Purification & Analytics[1]
Chromatography Behavior
Imidazo[1,5-a]pyridines are heteroaromatic bases.[1][3] They often streak on standard silica gel due to interaction with acidic silanols.[3]
Analytical Checkpoint (LCMS)
Part 5: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion | Poor solubility of acid in reaction medium.[3] | Switch to Protocol A (DMF) or add DMSO. Ensure acid is fully dissolved before adding HATU.[3] |
| Product in Aqueous Layer | Product is protonated during workup.[3] | The imidazo[1,5-a]pyridine core is basic.[1][3][2][8] Adjust aqueous wash to pH 8-9 using NaHCO₃ or Carbonate buffer before extraction.[3] |
| Side Product (M+99) | Formation of Tetramethylurea adduct (from HBTU/HATU).[1] | This occurs if activation is too slow or amine is hindered.[3] Switch to Protocol C (Acid Chloride) or T3P.[1][3] |
| Streaking on TLC | Interaction with silica.[3] | Pre-treat TLC plate with 5% TEA in hexane before spotting.[3] |
Part 6: References
-
General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][3][9] Tetrahedron, 61(46), 10827-10852. Link[1]
-
HATU Activation: Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
-
T3P Reagent: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][3][9] Organic Process Research & Development, 20(2), 140–177.[1] Link
-
Imidazo[1,5-a]pyridine Chemistry: Guchhait, S. K., & Madaan, C. (2010).[1] A highly efficient, regioselective C-3 functionalization of imidazo[1,2-a]pyridines.[1] Synlett, 2010(11), 1633-1636.[1] (Analogous reactivity profiles). Link[1]
-
Handling Heteroaromatic Acids: Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid [benchchem.com]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and steric profile have led to its incorporation into a wide array of biologically active molecules, including agents with anticancer, antiviral, and anti-inflammatory properties. Furthermore, the tunable fluorescence emission of certain imidazo[1,5-a]pyridine derivatives makes them valuable tools in the development of sensors and imaging agents. The ability to precisely functionalize this scaffold is therefore of paramount importance for the development of novel therapeutics and advanced materials.
This guide provides a detailed technical overview and actionable protocols for the regioselective functionalization of a key derivative, 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid . Understanding the directing effects of the pre-existing methyl and carboxylic acid groups is crucial for predicting and controlling the outcomes of further chemical transformations.
Regioselectivity in the Functionalization of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid: A Mechanistic Overview
The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Theoretical and experimental studies have established a clear hierarchy of reactivity for the unsubstituted ring. Electrophilic attack occurs preferentially at the C1 position of the imidazole ring. If the C1 position is blocked, substitution will then proceed at the C3 position .
In our target molecule, 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid, the C3 position is already occupied by a methyl group. Therefore, electrophilic substitution is strongly directed to the C1 position .
The substituents on the pyridine ring also play a role. The C6-carboxylic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. Conversely, the C3-methyl group is a weak electron-donating group, which slightly activates the imidazole ring. The interplay of these electronic effects reinforces the inherent reactivity of the C1 position as the primary site for electrophilic functionalization.
dot
Figure 1. Factors influencing the regioselective functionalization of 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid.
Synthesis of the Starting Material: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
A robust synthesis of the target molecule is essential for any subsequent functionalization studies. A common and effective strategy involves the cyclization of a substituted 2-(aminomethyl)pyridine with an appropriate electrophile.
Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
This protocol is adapted from established methods for the synthesis of substituted imidazo[1,5-a]pyridines.[1]
Step 1: Synthesis of 6-(Aminomethyl)picolinic Acid
The synthesis of the key precursor, 6-(aminomethyl)picolinic acid, can be achieved from commercially available 6-methylpicolinic acid through a two-step process involving bromination followed by amination.
Step 2: Cyclization to form 3-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-(aminomethyl)picolinic acid (1.0 eq) in polyphosphoric acid (PPA) (10-20 times the weight of the amine).
-
Addition of Reagents: Add nitroethane (2.0 eq) and phosphorous acid (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 160 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Ratio | Purpose |
| 6-(Aminomethyl)picolinic Acid | 1.0 | Starting material |
| Nitroethane | 2.0 | Source of the C3-methyl and C2-carbon atoms |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Promotes cyclization and dehydration |
| Phosphorous Acid | 1.0 | Co-catalyst |
Regioselective Functionalization at the C1 Position
With the starting material in hand, we can now explore its regioselective functionalization at the C1 position.
Protocol 2: Regioselective Nitration at the C1 Position
Nitration of the imidazo[1,5-a]pyridine core is a well-established transformation that proceeds with high regioselectivity at the C1 position.[2][3]
-
Reaction Setup: Dissolve 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of the starting material at 0-5 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-nitro-3-methylimidazo[1,5-a]pyridine-6-carboxylic acid can be purified by column chromatography or recrystallization.
| Reagent | Molar Ratio | Purpose |
| 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid | 1.0 | Substrate |
| Fuming Nitric Acid | 1.1 | Nitrating agent |
| Concentrated Sulfuric Acid | 1.1 | Catalyst |
| Glacial Acetic Acid | Solvent | Reaction medium |
Protocol 3: Regioselective Halogenation at the C1 Position
Halogenation provides a versatile handle for further functionalization, such as cross-coupling reactions.
-
Reaction Setup: Dissolve 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask.
-
Addition of Halogenating Agent: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated if required. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1-halo-3-methylimidazo[1,5-a]pyridine-6-carboxylic acid can be purified by column chromatography.
| Reagent | Molar Ratio | Purpose |
| 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 1.05 | Halogenating agent |
| N,N-Dimethylformamide (DMF) or Chloroform | Solvent | Reaction medium |
Further Functionalization via Cross-Coupling Reactions
The C1-halogenated derivative serves as an excellent precursor for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Protocol 4: Suzuki-Miyaura Coupling of 1-Bromo-3-methylimidazo[1,5-a]pyridine-6-carboxylic Acid
This protocol provides a general procedure for the introduction of aryl or heteroaryl groups at the C1 position.
-
Reaction Setup: In a Schlenk tube, combine 1-bromo-3-methylimidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 6-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio/Loading | Purpose |
| 1-Bromo-3-methylimidazo[1,5-a]pyridine-6-carboxylic acid | 1.0 | Electrophile |
| Aryl/Heteroaryl Boronic Acid | 1.2-1.5 | Nucleophile |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Potassium Carbonate | 2.0-3.0 | Base |
| 1,4-Dioxane/Water | Solvent | Reaction medium |
dot
Figure 2. Workflow for the synthesis and functionalization of 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a comprehensive framework for the regioselective functionalization of 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid. By leveraging the inherent reactivity of the C1 position, a variety of substituents can be introduced, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications. The presented methods are robust and can be adapted to a range of substrates and coupling partners. Future work in this area may focus on the development of more sustainable and atom-economical C-H activation strategies for the direct functionalization of the imidazo[1,5-a]pyridine core, further expanding the synthetic chemist's toolbox for accessing this important class of molecules.
References
-
Hu, F., et al. (2024). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. Asian Journal of Organic Chemistry. [Link]
-
Jones, G., et al. (1978). The nitration of imidazo[1,5-a]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 816-821. [Link]
-
Khmyl, A. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2874-2882. [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The nitration of imidazo[1,5-a]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Esterification procedures for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid intermediates
Abstract & Scope
This technical guide details the esterification strategies for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid , a critical scaffold in the synthesis of IDO1 inhibitors and anti-inflammatory agents. Due to the zwitterionic nature of the substrate and the nucleophilicity of the imidazo[1,5-a]pyridine core, standard esterification protocols often suffer from poor solubility or ring-related side reactions. This note provides three validated methodologies: Thionyl Chloride-Mediated Methanolysis (Method A), Base-Promoted Alkylation (Method B), and Steglich Coupling (Method C), complete with process flow diagrams and critical control points.
Strategic Considerations
Chemical Challenges
-
Zwitterionic Character: The presence of the basic pyridine-like nitrogen (pKa ~5-6) and the acidic carboxyl group renders the molecule insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in cold alcohols.
-
Nucleophilic Sensitivity: The C-1 and C-3 positions of the imidazo[1,5-a]pyridine ring are electron-rich. While the C-6 carboxyl group exerts a deactivating effect, harsh acidic conditions at high temperatures can theoretically induce oligomerization or electrophilic substitution if impurities are present.
-
Salt Formation: The product is often isolated as a hydrochloride salt. Researchers must decide early if the Free Base or HCl Salt is required for the next step, as this dictates the workup.
Method Selection Matrix
| Requirement | Recommended Protocol | Key Advantage |
| Scale-up (>10g) | Method A (SOCl₂/MeOH) | High throughput, handles solubility well via in-situ HCl salt formation. |
| Acid-Sensitive Groups | Method B (Alkyl Halide/Base) | Mild conditions, avoids strong acid, suitable for complex esters. |
| Complex/Bulky Alcohols | Method C (Steglich/EDC) | Ideal for coupling with secondary/tertiary alcohols or chiral moieties. |
Detailed Protocols
Method A: Thionyl Chloride-Mediated Esterification (Standard)
Best for: Methyl/Ethyl esters, Scale-up, Poorly soluble substrates.
Mechanism: In-situ generation of anhydrous HCl solubilizes the zwitterion, activating the carboxyl group as an acyl chloride or protonated species.
Reagents:
-
Substrate: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
-
Solvent: Anhydrous Methanol (0.2 M concentration)
Protocol:
-
Setup: Charge an oven-dried round-bottom flask with Methanol under Nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Addition: Add the solid carboxylic acid substrate in portions. The solution may remain a suspension initially.
-
Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours.
-
Checkpoint: The suspension should clear as the ester-HCl salt forms and dissolves. Monitor by LCMS (look for M+14 mass shift for methyl ester).
-
-
Workup (Isolation of Free Base):
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess SOCl₂ and MeOH.
-
Redissolve the residue in DCM.
-
Slowly add saturated aqueous NaHCO₃ at 0°C until pH ~8. Vigorous bubbling will occur.
-
Separate phases.[1][2][3] Extract aqueous layer 3x with DCM.
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[1]
-
Yield Expectation: 85–95% Data Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.9 ppm (OCH₃) and disappearance of the broad COOH peak.
Method B: Base-Promoted Alkylation
Best for: Benzyl, Allyl, or acid-sensitive esters.
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Dissolution: Dissolve the carboxylic acid in DMF (0.5 M).
-
Deprotonation: Add Cs₂CO₃ . Stir at Room Temperature (RT) for 30 mins. The mixture will likely be a slurry.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: Heating to 50°C may be required for bulky halides but increases the risk of N-alkylation (quaternization).
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc) and wash 3x with Water (critical to remove DMF).
-
Wash 1x with Brine.
-
Dry (MgSO₄) and concentrate.
-
Process Workflow Visualization
The following diagram illustrates the decision logic and workflow for Method A (Standard), highlighting the critical "Salt Break" step.
Figure 1: Workflow for Thionyl Chloride-mediated esterification showing the divergence for Salt vs. Free Base isolation.
Analytical Validation & Troubleshooting
Key Analytical Markers
| Method | Signal | Interpretation |
| ¹H NMR | δ 3.8–4.0 ppm (Singlet, 3H) | Confirms Methyl Ester (-OCH₃). |
| ¹H NMR | δ 2.6–2.8 ppm (Singlet, 3H) | Confirms 3-Methyl group integrity (shift may vary between Salt/Base). |
| LCMS | [M+H]⁺ = 191.08 (for Methyl Ester) | Parent acid is 176.06. Shift of +14 Da confirms methylation. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of zwitterion. | Increase SOCl₂ equivalents to 5.0; ensure vigorous reflux. |
| N-Alkylation (Method B) | Alkyl halide reacting with pyridine N. | Use Method A; or switch base to milder K₂CO₃ and keep temp < 25°C. |
| Product is Hygroscopic | HCl salt absorbs water. | Isolate as Free Base (Method A, Path B) or store in desiccator. |
| Low Yield (Extraction) | Product stuck in aqueous phase. | The ester is moderately polar. Use CHCl₃/iPrOH (3:1) for extraction if DCM fails. |
References
-
General Synthesis of Imidazo[1,5-a]pyridines
- Beilstein J. Org. Chem.2020, 16, 2886–2894.
-
Esterification of Nitrogen Heterocycles (Analogous Protocols)
-
Thionyl Chloride Activation Mechanisms
- Master Organic Chemistry: Fischer Esterific
-
Physical Properties & CAS Data
- PubChem Compound Summary for Imidazo[1,5-a]pyridine-6-carboxylic acid deriv
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. US2852519A - Method for producing esters of heterocyclic nitrogen carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: Solid-Phase Synthesis of Imidazo[1,5-a]pyridine Carboxylic Acid Building Blocks
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry, materials science, and drug development.[1][2][3] Derivatives of this core structure are integral to compounds exhibiting potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] Solid-phase synthesis (SPS) offers a robust and efficient methodology for the rapid assembly of molecular libraries, streamlining the purification process and enabling automation.[5][6][7] This document provides a comprehensive guide for researchers, detailing the principles, step-by-step protocols, and applications of solid-phase strategies for constructing imidazo[1,5-a]pyridine carboxylic acid building blocks, which are crucial intermediates for further chemical elaboration in drug discovery programs.
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
Nitrogen-containing heterocycles are cornerstones of modern pharmacology.[8] Among them, the imidazo[1,5-a]pyridine ring system holds a special status due to its structural similarity to purines and its versatile biological activity. Its unique electronic and steric properties allow it to engage with a variety of biological targets, making it a highly sought-after scaffold in drug design.[3][8]
Traditional solution-phase synthesis, while effective, can be laborious and time-consuming, particularly when generating a diverse library of analogues for structure-activity relationship (SAR) studies. Solid-phase peptide synthesis (SPPS) techniques, originally developed for peptides, have been successfully adapted for the synthesis of small molecules and heterocycles.[5][9] By anchoring the initial building block to an insoluble resin, reagents and by-products can be easily removed by simple filtration, dramatically accelerating the synthetic workflow.
This guide focuses on a reliable solid-phase approach to generate imidazo[1,5-a]pyridine carboxylic acids. These building blocks are particularly valuable as they possess a handle (the carboxylic acid) for subsequent conjugation to other molecules, such as peptides, linkers, or other pharmacophores, using standard amide coupling chemistry.
The Solid-Phase Synthetic Strategy: Core Principles
The overall strategy involves three main stages: anchoring a functionalized pyridine precursor to a solid support, executing the key ring-forming cyclization on the resin, and finally, cleaving the desired product from the support.
2.1. Choice of Solid Support: The 2-Chlorotrityl Chloride (2-CTC) Resin
The selection of the solid support is critical for the success of the synthesis. We recommend the 2-Chlorotrityl Chloride (2-CTC) resin for several key reasons:
-
Mild Cleavage Conditions: The bond formed between a carboxylic acid and the 2-CTC resin is highly acid-labile. This allows for the final product to be released using very dilute solutions of trifluoroacetic acid (TFA), preserving other acid-sensitive functional groups within the molecule.[5][7]
-
Steric Hindrance: The bulky trityl group helps prevent side reactions such as diketopiperazine formation, which can be an issue with other linkers.
-
Suppression of Racemization: For chiral starting materials, loading onto 2-CTC resin is known to minimize epimerization.
2.2. The Ring-Forming Reaction: On-Resin Cyclodehydration
Numerous methods exist for the construction of the imidazo[1,5-a]pyridine ring.[4][10][11] Our protocol adapts a classic and robust approach: the cyclocondensation of a 2-(aminomethyl)pyridine with a carboxylic acid derivative. In our solid-phase adaptation, a pyridine building block bearing both an amine and a carboxylic acid is first anchored to the resin via its carboxyl group. After deprotection of the amine, a second carboxylic acid is introduced, followed by an intramolecular cyclodehydration to forge the imidazole ring.
Overall Synthetic Workflow
The entire process, from resin preparation to the final purified product, is summarized in the workflow diagram below.
Caption: High-level workflow for the solid-phase synthesis of imidazo[1,5-a]pyridine carboxylic acids.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) and piperidine are corrosive and toxic; handle with extreme care.
Protocol 1: Loading of Fmoc-picolinamino-acid onto 2-CTC Resin
This protocol describes the anchoring of the initial building block, N-Fmoc-6-(carboxymethyl)pyridin-2-yl)methanamine, to the 2-CTC resin. The Fmoc group provides a temporary, base-labile protecting group for the primary amine, which is orthogonal to the acid-labile resin linkage.[6]
| Reagent/Material | Purpose |
| 2-Chlorotrityl chloride resin | Solid support |
| N-Fmoc-6-(carboxymethyl)pyridin-2-yl)methanamine | Starting building block |
| Dichloromethane (DCM), anhydrous | Swelling & reaction solvent |
| N,N-Dimethylformamide (DMF) | Swelling & washing solvent |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Methanol (MeOH) | Capping agent |
| Solid-phase synthesis vessel | Reaction container |
Procedure:
-
Resin Swelling: Place 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in a 20 mL SPPS vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes at room temperature with gentle agitation.[9] Drain the solvent.
-
Building Block Solubilization: In a separate vial, dissolve N-Fmoc-6-(carboxymethyl)pyridin-2-yl)methanamine (2.0 eq. relative to resin capacity) in anhydrous DCM (10 mL).
-
Loading: Add the dissolved building block to the swollen resin. Add DIPEA (5.0 eq.) dropwise while agitating the suspension. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Causality Note: DIPEA acts as a base to activate the resin's chloride groups and facilitate the ester linkage formation with the carboxylic acid of the building block. An excess is used to drive the reaction to completion.
-
-
Capping: Drain the reaction mixture. To cap any unreacted trityl chloride sites and prevent them from interfering in subsequent steps, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.[7]
-
Washing: Drain the capping solution. Wash the resin thoroughly in the following sequence: DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours. The loading efficiency can be determined by cleaving the Fmoc group from a small, weighed sample and measuring the absorbance of the resulting dibenzylfulvene-piperidine adduct at ~301 nm.
Protocol 2: On-Resin Synthesis of the Imidazo[1,5-a]pyridine Core
This protocol details the Fmoc deprotection, coupling of the second component, and the crucial cyclization step.
| Reagent/Material | Purpose |
| Loaded Resin (from Protocol 1) | Starting material on support |
| 20% Piperidine in DMF (v/v) | Fmoc deprotection agent |
| Carboxylic Acid (e.g., Acetic Acid) | R1 precursor |
| Acetic Anhydride (Ac₂O) | Cyclodehydration agent |
| N,N-Diisopropylcarbodiimide (DIC) | Coupling agent |
| Hydroxybenzotriazole (HOBt) | Racemization suppressant |
| DMF, DCM | Solvents |
Procedure:
-
Resin Swelling: Swell the dried, loaded resin from Protocol 1 in DMF (10 mL) for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10 mL portion of the piperidine solution for 15 minutes.[12] This two-step process ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling the Second Component:
-
In a separate vial, pre-activate the second carboxylic acid (e.g., Acetic Acid, 3.0 eq.) by dissolving it with HOBt (3.0 eq.) and DIC (3.0 eq.) in DMF (5 mL) for 15 minutes.
-
Add this activated solution to the resin. Agitate for 2 hours at room temperature.
-
Causality Note: DIC and HOBt form a highly reactive O-acylisourea intermediate, which readily reacts with the free amine on the resin to form a stable amide bond.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cyclodehydration:
-
Suspend the resin in a solution of Acetic Anhydride (10 eq.) and DIPEA (5 eq.) in DCM (10 mL).
-
Agitate the mixture at room temperature for 12-16 hours. This step facilitates the intramolecular condensation and subsequent dehydration to form the aromatic imidazo[1,5-a]pyridine ring system.
-
-
Final Washing: Drain the cyclization solution. Wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL) to remove all residual reagents. Dry the resin under high vacuum.
Protocol 3: Cleavage from Resin and Final Purification
This final protocol releases the target molecule from the solid support.
| Reagent/Material | Purpose |
| Final Resin (from Protocol 2) | Product on support |
| Cleavage Cocktail (1-5% TFA in DCM) | Releases product from resin |
| Triethylsilane (TES) (optional) | Cation scavenger |
| Diethyl Ether, cold | Precipitation of product |
| HPLC system | Purification |
Procedure:
-
Preparation: Place the dried resin in an SPPS vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 2% TFA in DCM, 10 mL). If the structure contains sensitive groups, add a scavenger like TES (2-5%). Agitate gently for 30-60 minutes.
-
Causality Note: The highly acidic TFA protonates the ester linkage to the trityl resin, causing it to cleave and release the product with a free carboxylic acid terminus. The low concentration minimizes potential side reactions.
-
-
Collection: Drain the filtrate containing the cleaved product into a round-bottom flask. Perform two more brief washes with fresh cleavage cocktail (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.
-
Precipitation (Optional): The crude product can often be precipitated by adding cold diethyl ether, which can then be collected by centrifugation.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a white, fluffy solid. Characterize by LC-MS and NMR.
Mechanistic Insights and Applications
On-Resin Cyclization Mechanism
The key ring-forming step proceeds via an N-acylation followed by an intramolecular cyclization and dehydration. The acetic anhydride serves both as a reagent and a dehydrating agent to drive the reaction towards the aromatic product.
Caption: Proposed mechanism for the on-resin formation of the imidazo[1,5-a]pyridine ring.
Applications and Scope of Synthesized Building Blocks
The solid-phase methodology described herein is highly versatile and allows for the generation of a diverse array of imidazo[1,5-a]pyridine carboxylic acids by varying the two carboxylic acid inputs.
| Component Varied | Diversity Point | Potential Application Area |
| Initial Pyridine Building Block | Substituents on the pyridine ring | Modulating solubility, pKa, and metabolic stability |
| Second Carboxylic Acid | Substituent at the 1-position (R1) | Targeting specific enzyme pockets, altering electronic properties |
These building blocks are ideal for:
-
Library Synthesis: Rapidly creating focused libraries for high-throughput screening in drug discovery campaigns.
-
Peptidomimetic Design: Incorporating the rigid, biologically active scaffold into peptide sequences to mimic secondary structures or enhance stability.[5][13]
-
Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a starting point for fragment elaboration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Resin Loading | - Incomplete resin activation.- Steric hindrance of the building block. | - Increase reaction time to 4-6 hours.- Ensure all reagents and solvents are anhydrous.- Perform a double coupling. |
| Incomplete Fmoc Deprotection | - Insufficient reaction time.- Deactivated piperidine solution. | - Use a fresh solution of 20% piperidine in DMF.- Extend the second deprotection step to 20 minutes. |
| Failed Cyclization | - Insufficient dehydration.- Steric hindrance preventing ring closure. | - Increase reaction temperature to 40°C (check resin stability).- Use a stronger dehydrating agent if compatible (e.g., trifluoroacetic anhydride, with caution). |
| Product Degradation during Cleavage | - Cleavage conditions are too harsh.- Lack of cation scavengers. | - Reduce TFA concentration to 1% or use acetic acid in DCM.- Always include a scavenger like TES or TIS, especially for tryptophan- or methionine-like side chains. |
References
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Activities. Moroccan Journal of Chemistry.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry.
- Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. biovera.com.au [biovera.com.au]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. biomatik.com [biomatik.com]
- 10. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N-heterocyclic carbene precursors from imidazo[1,5-a]pyridine scaffolds
Topic: Preparation of N-heterocyclic carbene precursors from imidazo[1,5-a]pyridine scaffolds Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary & Strategic Value
The imidazo[1,5-a]pyridine scaffold represents a "privileged architecture" in the design of N-heterocyclic carbenes (NHCs).[2] Unlike the ubiquitous imidazol-2-ylidenes (Arduengo carbenes), these bicyclic frameworks offer a rigid, planar geometry with unique steric modularity.[1][2] Specifically, the C(5) position allows for the placement of steric bulk directly adjacent to the metal coordination sphere, enabling "L-shaped" ligand topologies that are highly effective in challenging cross-coupling reactions and enantioselective catalysis.[1][2]
This guide details two distinct protocols for synthesizing imidazo[1,5-a]pyridinium salts —the stable precursors to these powerful carbenes.
-
Protocol A (Multicomponent Assembly): A rapid, one-pot method ideal for generating diverse ligand libraries.[1][2]
-
Protocol B (Stepwise Cyclization): A precision engineering approach for complex, highly substituted scaffolds.[1][2]
Critical Mechanistic Insight
The transition from a neutral imidazo[1,5-a]pyridine to an active NHC ligand hinges on the formation of the imidazo[1,5-a]pyridinium salt .[2]
-
The Electronic Trigger: The bridgehead nitrogen is not the site of alkylation.[2] Quaternization occurs at the N(2) position.[1][2] This cationic charge renders the C(3) proton highly acidic (
), allowing for facile deprotonation by weak bases or metal oxides (e.g., ) to generate the free carbene.[1][2] -
Steric Locking: Substituents at C(5) and N(2) create a "steric pocket."[1][2] When designing precursors, bulky groups (e.g., Mesityl, Dipp) at N(2) are crucial for stabilizing the free carbene, while C(5) substituents dictate the "buried volume" (
) of the resulting metal complex.[1][2]
Workflow Visualization
The following diagram outlines the decision logic and synthetic pathways for accessing these precursors.
Caption: Decision matrix for selecting the optimal synthetic route based on ligand complexity.
Experimental Protocols
Protocol A: One-Pot Multicomponent Synthesis (Hutt-Aron Method)
Best for: Rapid generation of ligand libraries; introducing chirality via amino acid-derived amines.[2]
Materials:
-
Primary Amine (1.0 equiv) (e.g., Mesitylamine, chiral amines)[1][2]
-
Acid Catalyst: Formic acid (1.1 equiv) or aqueous
[1][2]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a stir bar, dissolve the picolinaldehyde (1.0 mmol) and primary amine (1.0 mmol) in 1,4-dioxane (5 mL). Stir at room temperature for 2 hours.
-
Cyclization: Add paraformaldehyde (36 mg, 1.2 mmol) and formic acid (1.1 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to 100°C for 12–16 hours. The solution will typically darken.
-
Work-up (Precipitation): Cool to room temperature.
-
Anion Exchange (Optional but Recommended): The initial counter-ion may be formate or mixed.[2] To standardize, dissolve the crude salt in minimal MeOH and add saturated aqueous
or .[1][2] The corresponding hexafluorophosphate or tetrafluoroborate salt will precipitate.[2] Filter, wash with water, and dry in vacuo.[1][2]
Protocol B: Stepwise Imine Activation (Lassaletta/Glorius Method)
Best for: Highly hindered ligands or when specific counter-ions (Cl-) are required for direct metallation.[1][2]
Materials:
-
Chloromethyl ethyl ether (Technical Grade - Handle with extreme caution, potential carcinogen)[1][2]
Step-by-Step Methodology:
-
Imine Condensation: Combine aldehyde (1.0 equiv) and aniline (1.0 equiv) in MeOH. Stir overnight. Evaporate solvent to obtain the crude imine.[2]
-
Quaternization/Cyclization: Dissolve the crude imine in anhydrous THF (0.2 M) under an inert atmosphere (
or Ar). -
Reagent Addition: Cool to 0°C. Add chloromethyl ethyl ether (1.2 equiv) dropwise.
-
Safety: Perform this in a well-ventilated fume hood.[2]
-
-
Reaction: Allow to warm to room temperature and stir for 24 hours. A precipitate (the imidazolium chloride salt) should form.[1][2]
-
Isolation: Filter the solid under an inert atmosphere (some chloride salts are hygroscopic).[2] Wash with dry THF and pentane.[2]
Data Analysis & Validation
Successful synthesis must be validated by NMR and Mass Spectrometry.[2]
Key Characterization Markers (Table 1)
| Feature | Significance | |
| C(3)-H (Pre-carbene) | Singlet, | The most acidic proton.[2] Disappearance indicates carbene formation.[2] |
| C(5)-H | Doublet/Multiplet, | Diagnostic of the pyridine ring fusion.[2] |
| N-Substituent | Varies (e.g., septet for iPr) | Confirms incorporation of the amine.[2] |
| Counter-ion | Confirms successful anion exchange. |
Self-Validating Step: The "Silver Mirror" Test To prove the precursor is active:[2]
-
Mix the synthesized salt (0.05 mmol) with
(0.03 mmol) in .[1][2] -
Stir in the dark for 2 hours.
-
Filter through Celite into an NMR tube.[2]
-
Result: The C(3)-H peak (
~10 ppm) should vanish, and the NMR should show a carbene signal at 170–180 ppm (often broad due to Ag-C coupling).[1][2]
References
-
Hutt, J. T., & Aron, Z. D. (2011).[1][2][5][6] Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors.[1][2][6][7][8][9] Organic Letters, 13(19), 5256–5259.[1][2] Link[1][2]
-
Lassaletta, J. M., et al. (2005).[1][2] Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes.[2][4][9][10] Journal of the American Chemical Society, 127(12), 4154-4155.[1][2] Link[1][2]
-
Glorius, F., et al. (2005).[1][2] Bio-inspired N-heterocyclic carbene ligands: synthesis and application in catalysis. Angewandte Chemie International Edition, 44(41), 6642-6645.[1][2] Link[1][2]
-
Szostak, M., et al. (2022).[1][2] Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes.[2][7][10] Catalysis Science & Technology, 12, 5742-5749.[1][2] Link
-
Sadhu, M. M., et al. (2020).[1][2][11] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines.[2][11] Beilstein Journal of Organic Chemistry, 16, 2853–2862.[1][2] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors [organic-chemistry.org]
- 7. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Application Notes and Protocols for Bioconjugation Utilizing 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Introduction: A Novel Fluorophore for Bioconjugation
The field of bioconjugation is continually evolving, driven by the need for more sophisticated tools to probe biological systems and develop targeted therapeutics. Among the vast array of molecular probes, fluorescent labels are indispensable for visualizing and quantifying biomolecules. The imidazo[1,5-a]pyridine scaffold has emerged as a promising class of fluorophores due to its inherent fluorescence, photostability, and tunable optical properties.[1][2][3] This guide focuses on 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, a derivative that combines the favorable spectroscopic characteristics of the imidazo[1,5-a]pyridine core with a versatile carboxylic acid handle for covalent attachment to biomolecules.
The presence of the carboxylic acid moiety allows for straightforward conjugation to primary amines, such as the lysine residues on the surface of proteins, through the formation of a stable amide bond. This makes 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid an attractive candidate for applications in fluorescence microscopy, immunoassays, and the development of antibody-drug conjugates (ADCs).[4][] This document provides a comprehensive overview of the bioconjugation techniques involving this molecule, with detailed protocols and expert insights to guide researchers in its successful application.
Principle of the Bioconjugation Strategy: EDC/NHS Chemistry
The most common and efficient method for conjugating a carboxylic acid-containing molecule to a primary amine on a biomolecule is through the use of a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[6][7] This "zero-length" crosslinking approach creates a stable amide bond without introducing a spacer arm.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester and Amine Reaction: To improve the efficiency and stability of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then react with a primary amine on the target biomolecule to form a stable amide bond.[8]
The use of NHS or sulfo-NHS significantly increases the coupling efficiency and provides better control over the conjugation reaction.[6]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid to a Protein
This protocol describes a general method for labeling a protein with 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. Optimization may be required depending on the specific protein and the desired degree of labeling.
Materials:
-
Protein to be labeled (e.g., antibody, enzyme)
-
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Preparation of Reagents
-
Allow EDC and sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in an appropriate organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.
-
Immediately before use, prepare a fresh solution of EDC and sulfo-NHS in Activation Buffer.
Step 2: Activation of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
-
Dissolve 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in Activation Buffer to a final concentration of 1-5 mM. A small amount of organic solvent from the stock solution is acceptable, but should not exceed 10% of the total volume.
-
Add EDC to a final concentration of 10 mM.
-
Add sulfo-NHS to a final concentration of 20 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 3: Conjugation to the Protein
-
Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid solution to the protein solution. The molar ratio of the labeling reagent to the protein can be varied to control the degree of labeling (a starting point of 10-20 fold molar excess of the activated ester is recommended).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
Step 5: Purification of the Conjugate
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The successful conjugation can be initially observed by a change in the color or fluorescence of the protein solution.
Characterization of the Bioconjugate
It is crucial to characterize the resulting bioconjugate to determine the degree of labeling and to ensure that the conjugation process has not adversely affected the protein's structure or function.
1. UV-Vis Spectroscopy:
-
The concentration of the conjugated protein can be determined by measuring its absorbance at 280 nm.
-
The concentration of the conjugated 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid can be determined by measuring its absorbance at its maximum absorption wavelength (to be determined experimentally for the conjugate).
-
The degree of labeling (DOL) can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - A_max_correction) × ε_label]
Where:
-
A_max is the absorbance of the conjugate at the maximum absorption wavelength of the label.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
A_max_correction is the correction factor for the absorbance of the label at 280 nm.
-
ε_label is the molar extinction coefficient of the label at its maximum absorption wavelength.
-
2. Fluorescence Spectroscopy:
-
The fluorescence emission spectrum of the conjugate can be recorded to confirm the presence of the fluorescent label. The excitation and emission maxima should be characteristic of the imidazo[1,5-a]pyridine fluorophore.[1][3]
3. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate.[9] The increase in mass compared to the unlabeled protein will correspond to the number of attached labels.
Data Presentation
Table 1: Recommended Reagent Concentrations for Protein Conjugation
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid | 10 mg/mL in DMSO/DMF | 1-5 mM | 10-20 fold |
| EDC | 10 mg/mL in Activation Buffer | 10 mM | ~50-100 fold |
| sulfo-NHS | 20 mg/mL in Activation Buffer | 20 mM | ~100-200 fold |
| Protein | 1-10 mg/mL in Coupling Buffer | - | 1 |
| Quenching Reagent | 1 M Tris-HCl or Hydroxylamine | 50-100 mM | - |
Visualizations
Caption: EDC/NHS reaction mechanism for bioconjugation.
Caption: Experimental workflow for protein labeling.
Conclusion and Future Perspectives
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid represents a valuable tool for researchers seeking to fluorescently label biomolecules. Its straightforward conjugation chemistry, coupled with the favorable photophysical properties of the imidazo[1,5-a]pyridine core, makes it suitable for a wide range of applications in cell biology, diagnostics, and drug development. Future work may involve the synthesis of derivatives with different linker lengths and functionalities to further optimize their use in specific applications, such as the development of targeted drug delivery systems and advanced imaging probes.
References
-
Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link][1][2]
-
Volpi, G., et al. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments, 157, 298–304. [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link][3]
-
Volpi, G., et al. (2024). Imidazopyridines as fluorogenic substrates for esterase detection. Dyes and Pigments, 221, 111812. [Link][3]
-
Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? r/chemistry. [Link]
-
Vertex AI Search. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [7]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link][8]
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131–135. [Link]
-
Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass spectrometry reviews, 16(1), 1–23. [Link][9]
Sources
- 1. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. US8008321B2 - Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 6. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
Troubleshooting & Optimization
Overcoming solubility issues of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in organic solvents. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you navigate your experiments successfully.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
Q1: What are the key structural features of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid that influence its solubility?
A1: The molecule's solubility is governed by a combination of two key features: the large, rigid, and relatively nonpolar imidazo[1,5-a]pyridine bicyclic ring system, and the polar, acidic carboxylic acid group (-COOH). The fused ring system contributes to strong crystal lattice energy, making it difficult for many solvents to break the solid apart. The carboxylic acid group offers a site for hydrogen bonding and deprotonation, which is critical for solubility manipulation.
Q2: Why is my compound showing poor solubility in common organic solvents like ethanol or acetonitrile?
A2: This is an expected observation. While polar, protic solvents like ethanol can hydrogen bond with the carboxylic acid, they are often not effective enough to overcome the strong intermolecular forces (pi-stacking and hydrogen bonding) of the crystal lattice. Similarly, polar aprotic solvents like acetonitrile may not have sufficient polarity or hydrogen bond accepting/donating capability to effectively solvate the molecule. For related pyridine carboxylic acids, solubility is often highest in strong polar aprotic solvents like DMSO[1].
Q3: I can dissolve the compound in DMSO, but it precipitates when I add it to my reaction mixture or aqueous buffer. What is happening?
A3: This is a classic case of "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent for many poorly soluble compounds. However, when a DMSO solution of your compound is introduced into a solvent in which it is less soluble (an "anti-solvent"), the compound can crash out of solution. This is because the overall polarity of the new solvent mixture cannot maintain the solvation of the compound.
Q4: What are the immediate first steps I should take to improve solubility?
A4: The most direct approaches involve either using a stronger solvent system or modifying the compound in situ to a more soluble form.
-
Co-Solvent Systems: Instead of a single solvent, try a mixture. Adding a small amount of a strong solvent like DMSO or DMF to your primary solvent can significantly boost solubility[2][3].
-
pH Adjustment: The carboxylic acid group is the key. Adding a small amount of an organic or inorganic base can deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt[4][5].
Section 2: Troubleshooting Workflow: A Systematic Approach
When facing solubility issues, a systematic approach prevents wasted time and resources. The following workflow guides you from initial screening to more advanced techniques.
Caption: A systematic workflow for troubleshooting solubility issues.
Section 3: Understanding the Chemistry & Core Techniques
A deeper understanding of the underlying principles empowers effective troubleshooting.
Technique 1: Co-solvency
Mechanism: Co-solvents work by reducing the overall polarity and intermolecular hydrogen bonding of the primary solvent (like water or ethanol)[2][]. This makes the solvent environment more "hospitable" to a nonpolar solute by reducing the energy penalty of creating a cavity for the solute molecule[][7]. For 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, a polar aprotic co-solvent like DMSO can also directly interact with the compound via dipole-dipole interactions and hydrogen bond acceptance.
Common Co-solvents to Consider:
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane.
-
Polar Protic: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[2][3][8].
| Co-Solvent Class | Examples | Primary Mechanism of Action | Best For |
| Polar Aprotic | DMSO, DMF, NMP | Disrupting solute-solute interactions; strong dipole interactions. | Initial solubilization, creating concentrated stock solutions. |
| Polar Protic | Ethanol, PG, PEG 400 | Modulating solvent polarity; hydrogen bonding. | Adjusting polarity of aqueous or alcoholic reaction mixtures. |
Technique 2: pH Adjustment and Salt Formation
Mechanism: This is the most powerful technique for ionizable compounds. 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a weak acid. By adding a base, you shift the equilibrium from the neutral, less soluble form to the ionized carboxylate salt form, which is significantly more polar and soluble[9][10]. Salt formation is a widely used and effective method to increase the solubility and dissolution rates of acidic and basic drugs[8][11][12].
Caption: Equilibrium shift from neutral acid to soluble salt via pH increase.
Practical Considerations:
-
Choice of Base: Start with common, non-nucleophilic bases.
-
Inorganic: NaOH, KOH, K₂CO₃, NaHCO₃.
-
Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
-
Stoichiometry: Often, only a slight excess (1.0-1.2 equivalents) of base is needed.
-
Stability: Always verify that your compound is stable at the elevated pH. Run a control experiment and analyze by HPLC or LC-MS after incubation to check for degradation.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for implementing the techniques described above.
Protocol 1: Co-Solvent Solubility Assessment
Objective: To determine an effective co-solvent system for your experiment.
Materials:
-
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
-
Primary solvent (e.g., ethanol, your reaction buffer)
-
Co-solvents for screening (e.g., DMSO, NMP, PEG 400)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Determine Target Concentration: Define the final concentration required for your experiment (e.g., 10 mM).
-
Attempt Direct Dissolution: Weigh an appropriate amount of the compound into a vial and add the primary solvent to reach the target concentration. Vortex or stir for 5-10 minutes. Observe if it fully dissolves.
-
Introduce Co-solvent: If the compound is not fully soluble, begin adding a co-solvent dropwise (or in 1-5% v/v increments).
-
Vortex and Observe: After each addition, vortex thoroughly and observe for dissolution. Note the percentage of co-solvent required to achieve a clear solution.
-
Test for Stability: Once dissolved, let the solution stand for at least 1 hour. Observe for any signs of precipitation, which would indicate that the solution is supersaturated and unstable.
-
Select Working Condition: Choose the condition that uses the lowest percentage of co-solvent to achieve a stable, clear solution. High percentages of co-solvents like DMSO can sometimes interfere with downstream biological assays or chemical reactions.
Protocol 2: pH-Based Solubility Enhancement (In Situ Salt Formation)
Objective: To solubilize the compound by converting it to its salt form within the solution.
Materials:
-
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
-
Chosen organic solvent (e.g., Ethanol, Acetonitrile)
-
Base stock solution (e.g., 1M NaOH in water, or 1M TEA in the chosen solvent)
-
pH indicator strips or a calibrated pH meter (for aqueous systems)
Procedure:
-
Prepare a Suspension: Add the solid compound to your chosen solvent to create a suspension at the desired final concentration.
-
Initial Observation: Stir the suspension vigorously for 5 minutes. Note the lack of complete dissolution.
-
Titrate with Base: Slowly add the base stock solution dropwise to the stirring suspension.
-
Monitor for Dissolution: Continue stirring and observe. For many carboxylic acids, the solid will dissolve quite rapidly as the pH increases and the salt is formed.
-
Confirm Dissolution: Stop adding base once a completely clear solution is obtained. If using an aqueous system, check that the pH is in a suitable range for your experiment.
-
Crucial Stability Check:
-
Prepare a sample immediately after dissolution and analyze by LC-MS or HPLC to obtain a t=0 purity profile.
-
Cap the vial and let the solution stir at room temperature (or your experimental temperature) for the duration of your planned experiment (e.g., 4 hours, 24 hours).
-
Re-analyze the sample to check for any new impurity peaks, which would indicate compound degradation. If degradation occurs, this method may not be suitable, or a milder base may be required.
-
References
-
Research Journal of Pharmaceutical Dosage Forms and Technology, Drug Dissolution Enhancement by Salt Formation. [Link]
-
ResearchGate, Why salt formation of weak acid increases the drug solubility?. [Link]
-
ResearchGate, Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
CatSci, Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]
-
SciSpace, Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. [Link]
-
Costa, A. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1583. [Link]
-
Wikipedia, Picolinic acid. [Link]
-
International Journal of Pharma and Chemical Analysis, Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
FooDB, Showing Compound quinolinate (FDB031142). [Link]
-
ResearchGate, The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
-
Wikipedia, Cosolvent. [Link]
-
Taylor & Francis, Cosolvent – Knowledge and References. [Link]
-
Reddit, How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
UNT Digital Library, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Analytical Chemistry, 3(2). [Link]
-
Ascendia Pharmaceutical Solutions, 5 Novel Techniques for Solubility Enhancement. [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]
-
Journal of Drug Delivery and Therapeutics, Solubility enhancement techniques: A comprehensive review. [Link]
-
Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2886-2896. [Link]
-
Organic Chemistry Portal, Synthesis of imidazo[1,5-a]pyridines. [Link]
-
ResearchGate, Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]
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Optimizing recrystallization solvents for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Technical Support Center: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
A Guide to Optimizing Recrystallization Solvents
Welcome to the technical support center for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical methodologies for achieving high purity through recrystallization. As Senior Application Scientists, we understand that purification is both an art and a science; this document synthesizes established principles with field-proven techniques to guide your experimental design.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical nature of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid and the principles of solvent selection.
Q1: What are the key structural features of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid that influence solvent selection?
A1: The molecule's structure presents a duality in polarity, which is central to designing a purification strategy.
-
Polar Moiety: The carboxylic acid group (-COOH) is highly polar and capable of forming strong hydrogen bonds. This feature suggests solubility in polar protic solvents like alcohols (methanol, ethanol) and, potentially, water at elevated temperatures.[1]
-
Aromatic Heterocyclic Core: The imidazo[1,5-a]pyridine ring system is a rigid, aromatic structure that is significantly less polar than the carboxylic acid. This part of the molecule will contribute to solubility in moderately polar aprotic solvents.[2]
This combination makes it unlikely that a single "perfect" solvent exists, often pointing towards the utility of mixed-solvent systems for optimal purification.[3][4][5]
Q2: What is the guiding principle for selecting a recrystallization solvent?
A2: The fundamental principle is that the ideal solvent should exhibit differential solubility with temperature.[6][7] Specifically, the compound of interest should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[8][9] This temperature-dependent solubility gradient is what allows the compound to dissolve and then crystallize in a purer form upon cooling, leaving impurities behind in the solution (mother liquor).[10][11]
Q3: Should I use a single-solvent or a mixed-solvent system?
A3: This depends entirely on the results of your initial solvent screening.
-
Single-Solvent System: This is the most straightforward method and should be your first choice if you can find a solvent that meets the criteria described in Q2.[10]
-
Mixed-Solvent System: This technique is employed when no single solvent is suitable.[4][8] It typically involves a "solvent" in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[3][5][12] This approach is highly likely to be effective for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid due to its dual polarity.
Q4: How much solvent should I use?
A4: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[13][14] Using too much solvent is the most common reason for poor or no crystal recovery, as the solution will not become saturated upon cooling.[15][16] It is always better to start with a small amount of solvent and add more in small portions until dissolution is complete.[14]
Part 2: Systematic Solvent Screening
A systematic approach is critical to efficiently identify the optimal solvent or solvent system. The following protocol outlines a small-scale screening process.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different test solvent (see Table 1 for suggestions) dropwise, starting with ~0.5 mL. Agitate the mixture. Record whether the solid dissolves at room temperature. A solvent that dissolves the compound readily at room temperature is unsuitable.[17]
-
Heating: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[18] Continue to agitate.
-
Observation (Hot): If the solid dissolves completely in the hot solvent, this is a promising candidate. If it remains insoluble, the solvent is likely unsuitable.[18]
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.[18]
-
Analysis: The best solvent is one that resulted in the formation of a large quantity of crystals upon cooling.[18]
Data Presentation: Illustrative Solubility Profile
Since precise solubility data is not widely published, the following table provides an expected solubility profile based on the molecule's structure. This should be used as a starting point for your own experimental screening.
| Solvent | Polarity | Expected Solubility (Room Temp) | Expected Solubility (Hot) | Suitability Notes |
| Water | High (Protic) | Insoluble | Slightly Soluble | May be a good anti-solvent.[1] |
| Methanol | High (Protic) | Slightly Soluble | Very Soluble | May work, but recovery could be low. |
| Ethanol | High (Protic) | Sparingly Soluble | Soluble | Promising Candidate. Often used with water.[4] |
| Acetone | Medium | Sparingly Soluble | Soluble | Promising Candidate. |
| Ethyl Acetate | Medium | Insoluble | Slightly Soluble | May require a large volume of solvent. |
| Toluene | Low | Insoluble | Sparingly Soluble | Potential for high recovery if solubility is sufficient when hot. |
| Hexane | Non-polar | Insoluble | Insoluble | Good choice as an anti-solvent.[12] |
Visualization: Solvent Screening Workflow
The following diagram illustrates the logical progression of the solvent screening process.
Caption: The solvent/anti-solvent recrystallization process.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve: Heat the crude 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in the minimum amount of the hot "good" solvent (e.g., ethanol) until it is fully dissolved. [3]2. Add Anti-solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until you observe persistent cloudiness (turbidity). [3]This indicates the solution is now saturated.
-
Re-clarify: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again. [3]The solution is now perfectly saturated.
-
Crystallize: Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect: Collect the purified crystals by vacuum filtration.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Unknown. (n.d.). Recrystallization-1.pdf. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
-
CU Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry at CU Boulder. [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.11: Testing Solvents for Crystallization. [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
-
Unknown. (n.d.). recrystallization.pdf. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
SweetStudy. (n.d.). Recrystallization pre/post lab questions. [Link]
-
Unknown. (2009). Experiment 9 — Recrystallization. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. Home Page [chem.ualberta.ca]
- 11. amherst.edu [amherst.edu]
- 12. youtube.com [youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. sweetstudy.com [sweetstudy.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Addressing regioselectivity issues in the functionalization of the imidazopyridine ring
Imidazopyridine Functionalization Support Hub
Status: Operational Ticket: #IP-REGIO-001 Subject: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The Regioselectivity Landscape
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem). However, its electronic bias creates a distinct hierarchy of reactivity. Successful functionalization requires navigating the competition between the electron-rich imidazole ring (C3/C2) and the electron-deficient pyridine ring (C5–C8).
Quick Diagnostic:
-
Targeting C3? Rely on intrinsic nucleophilicity (
). -
Targeting C2? Requires acidity-driven C-H activation (CMD mechanism) or blocking C3.
-
Targeting C5? The most difficult position (steric/electronic clash). Requires radical pathways or pre-functionalization.
-
Targeting C6/C8? Requires transition metal catalysis (Pd/Ir) or electrophilic attack on highly activated systems.
Visualizing Reactivity
The following diagram maps the electronic personality of the scaffold to help you select the correct activation mode.
Figure 1: Reactivity heatmap indicating the primary activation modes for each position on the imidazo[1,2-a]pyridine ring.
Module 1: The Nucleophilic Hub (C3)
Issue: "I am trying to functionalize C2, but the reaction keeps occurring at C3." or "I cannot stop the reaction at mono-substitution."
Root Cause: The C3 position is the "HOMO" of the molecule. It is intrinsically nucleophilic, similar to the C3 of indole. Any electrophilic species (halogens, nitronium ions, formyl cations) will attack here first.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Reaction occurs at C3 instead of C2 | You are using electrophilic conditions (e.g., | Switch Mechanism: Use a transition metal (Pd/Cu) and a base.[1] The base deprotonates the most acidic proton (C2), whereas electrophiles attack the most nucleophilic carbon (C3). |
| Di-halogenation (C3 and C5/C6) | Reagent stoichiometry is too high or temperature is uncontrolled. | Control Equivalents: Use exactly 1.0–1.05 eq. of NBS/NIS. Cool the reaction to 0°C. C3 reacts fast; the pyridine ring reacts slow. |
| No reaction at C3 | Electronic deactivation from the pyridine ring (e.g., | Boost Reactivity: Use Lewis Acid catalysis (e.g., |
Standard Protocol: C3-Formylation (DMSO Oxidative Coupling) Why this works: Avoids harsh Vilsmeier-Haack conditions. Uses DMSO as both solvent and carbon source [1].[2]
-
Reagents: Substrate (1.0 eq),
(10 mol%), DMSO (solvent). -
Conditions: Heat to 120°C under
(balloon) for 12 hours. -
Workup: Extract with EtOAc. The aldehyde at C3 is a versatile handle for further chemistry.
Module 2: The C-H Activation Challenge (C2)
Issue: "How do I install an aryl group at C2 without pre-functionalizing?"
Root Cause: C2-H is not nucleophilic; it is acidic (pKa ~28). To functionalize it, you must utilize the Concerted Metallation-Deprotonation (CMD) pathway. This requires a metal (Pd or Cu) and a carbonate/pivalate base to lower the energy barrier for C-H cleavage.
Mechanism & Logic: If C3 is unsubstituted, C2-arylation is difficult because C3 competes.
-
Scenario A: C3 is blocked (e.g., by a methyl group). C2 functionalization proceeds smoothly.
-
Scenario B: C3 is free. You must use specific ligands or cooperative catalysis (Pd/Cu) to favor C2.
Decision Tree for C2 Functionalization:
Figure 2: Logic flow for selecting C2-arylation conditions based on C3 substitution.
Standard Protocol: Pd-Catalyzed C2-Arylation [2]
-
System:
(5 mol%), (10 mol%). -
Base:
(2.0 eq) – Critical for the CMD mechanism. -
Solvent: Dioxane or Toluene (anhydrous).
-
Temp: 100–110°C.
-
Note: If C3 is free and you see C3 byproducts, switch to a
co-catalytic system to exploit the "copper effect" which increases C2 acidity preference.
Module 3: The Distal Ring (C5–C8)
Issue: "I need to substitute the pyridine ring, but it's electronically dead."
Root Cause: The pyridine ring is electron-deficient. Standard electrophilic substitution will fail (or require forcing conditions that destroy the molecule).
-
C5: The "Peri" position. Extremely hindered by the N4 lone pair. Functionalization here is rare via C-H activation.
-
C8: The most accessible distal position for C-H activation due to its proximity to the N1 directing atom.
Troubleshooting Guide:
| Target | Strategy | Key Reagent |
| C6/C7 | Pre-functionalization. Do not attempt direct C-H activation unless you have a specific directing group. Start with 6-bromoimidazo[1,2-a]pyridine. | Suzuki Coupling (Pd-PEPPSI or |
| C8 | Direct C-H Arylation. The N1 nitrogen can act as a weak directing group for Pd. | |
| C5 | Radical / Lithiation. Hard to access. Lithiation at C5 is possible if C3/C2 are blocked, but C5-lithiation often rearranges. | Radical alkylation (Minisci-type) |
FAQ: Common User Queries
Q1: Can I functionalize C3 and C2 sequentially in one pot? A: Yes. Perform the C3-functionalization first (e.g., iodination with NIS) because it is faster and requires milder conditions. Then, add the metal catalyst and aryl boronic acid/halide for the C2 reaction. If you try C2 first, the empty C3 spot might interfere.
Q2: Why am I getting low yields in Suzuki coupling at C6? A: The oxidative addition into the C6-Br bond is slower than on a phenyl ring due to the electron-deficient nature of the pyridine.
-
Fix: Use electron-rich, bulky ligands like XPhos or SPhos to accelerate oxidative addition. Switch base to
and solvent to 1,4-dioxane/water (4:1).
Q3: How do I remove the iodine at C3 after using it to block the position? A: If you used Iodine to block C3 to force C2 reaction, you can remove it via hydrodehalogenation.
-
Conditions:
(10%), (balloon), MeOH, RT.
References
-
C3-Formylation: Cao, H., et al. "Copper-catalyzed aerobic oxidative C3-formylation of imidazo[1,2-a]pyridines with DMSO." The Journal of Organic Chemistry (2012).
-
C2-Arylation: Koubachi, J., et al. "Pd-catalyzed direct arylation of imidazo[1,2-a]pyridines." The Journal of Organic Chemistry (2007).
-
C8-Arylation: Guchhait, S. K., et al. "Regioselective C8-H arylation of imidazo[1,2-a]pyridines." RSC Advances (2016).
Sources
- 1. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 2. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid under acidic and basic conditions
Technical Support Center: 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Introduction
Welcome to the technical support guide for 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile heterocyclic compound. While specific, peer-reviewed stability studies on this exact molecule are not extensively published, this guide synthesizes data from the broader imidazo[1,5-a]pyridine class of compounds and established principles of pharmaceutical forced degradation studies to provide expert guidance.[1][2][3] Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
This guide is structured into two main sections:
-
Troubleshooting Guide: Addresses specific problems you might encounter during your experiments in a practical Q&A format.
-
Frequently Asked Questions (FAQs): Covers broader topics regarding the compound's chemical nature, expected degradation pathways, and best practices for handling and storage.
Troubleshooting Guide: Experimental Observations
Question 1: I ran an HPLC analysis after exposing my compound to 0.1 M HCl at 60°C and saw a significant loss of the parent peak and the emergence of several new, more polar peaks. What is likely happening?
Answer: This observation strongly suggests acid-catalyzed hydrolysis of the imidazo[1,5-a]pyridine core. The imidazo[1,5-a]pyridine ring system, while aromatic, contains bonds with amide-like character that can be susceptible to cleavage under harsh acidic conditions.
Scientific Rationale: The most probable mechanism involves the protonation of one of the nitrogen atoms (likely N4 in the pyridine ring or N2 in the imidazole ring), which activates the bicyclic system towards nucleophilic attack by water. The C1-N2 bond is a likely point of cleavage, leading to the opening of the five-membered imidazole ring. This would generate a substituted 2-aminomethylpyridine derivative, which is significantly more polar and would elute earlier on a reverse-phase HPLC column. Subsequent degradation of this primary product could lead to the multiple peaks you are observing. While some synthetic procedures for related compounds use aqueous HCl, they are often performed at room temperature, suggesting the ring system's stability is compromised by heat.[4]
Recommended Actions:
-
Confirm Degradation: Re-run the experiment at a lower temperature (e.g., room temperature) and take time points (e.g., 2, 6, 12, 24 hours) to monitor the degradation rate. This will confirm if the degradation is temperature-dependent.
-
Characterize Degradants: If you have access to LC-MS, analyze the stressed sample. Look for a mass corresponding to the addition of water (M+18) to the parent compound. This would be strong evidence for a hydrolytic ring-opening event.
-
Modify Experimental Conditions: If your protocol requires acidic conditions, use a milder acid (e.g., acetic acid) or a buffered solution (e.g., pH 3-5) and maintain low temperatures to minimize degradation.
Question 2: My compound seems to be degrading in a basic formulation (pH 9.5) even at room temperature. The solution is also developing a slight yellow tint. What degradation pathway should I suspect?
Answer: Under basic conditions, two primary degradation pathways are plausible: base-catalyzed hydrolysis and oxidation. The color change often suggests the formation of new chromophores, which can be indicative of oxidative degradation.
Scientific Rationale:
-
Base-Catalyzed Hydrolysis: Similar to the acid-catalyzed pathway, the amide-like bond (C1-N2) in the imidazole ring is susceptible to hydrolysis via nucleophilic attack by a hydroxide ion. This would also result in a ring-opened 2-aminomethylpyridine derivative.
-
Oxidation: Imidazole rings, in general, can be susceptible to base-mediated autoxidation, especially in the presence of trace metals or dissolved oxygen.[5] This can lead to a complex mixture of oxidative degradants. The formation of colored byproducts is a common outcome of such oxidative pathways. The imidazo[1,5-a]pyridine scaffold has been shown to be sensitive to certain strong bases, leading to decomposition.[6]
Recommended Actions:
-
Protect from Oxygen: Prepare your basic solution using de-gassed buffers and store the sample under an inert atmosphere (e.g., nitrogen or argon). If the degradation rate decreases significantly, oxidation is a primary cause.
-
Use an Antioxidant: Consider adding a small amount of a suitable antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) to your formulation to see if it improves stability.
-
Conduct a Controlled Forced Degradation Study: Expose the compound to a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) to see if it generates the same degradation products observed in your basic formulation. A match in the HPLC chromatogram would strongly support an oxidative pathway.
Frequently Asked Questions (FAQs)
What are the most labile parts of the 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid molecule?
The most chemically reactive part of the molecule under hydrolytic stress is the fused imidazole ring. Specifically, the C1-N2 bond possesses partial amide character, making it the most likely site for acid- or base-catalyzed ring-opening. The pyridine ring and the C-C bonds of the imidazole ring are generally more robust. The methyl and carboxylic acid substituents are typically stable under these conditions, although extreme heat and pH could potentially lead to decarboxylation.
What is the general workflow for conducting a proper stability study on this compound?
A systematic forced degradation study is the industry-standard approach to understanding a compound's stability profile.[1][3][7] This involves intentionally stressing the compound under various conditions to identify potential degradation products and develop a stability-indicating analytical method.
Recommended Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
What are the hypothesized degradation pathways?
Based on the chemistry of the imidazo[1,5-a]pyridine scaffold, we can propose the following degradation pathways. These diagrams illustrate the initial, most probable ring-opening events.
Hypothesized Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed acid-catalyzed ring-opening mechanism.
Hypothesized Base-Catalyzed Hydrolysis Pathway
Caption: Proposed base-catalyzed ring-opening mechanism.
What analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV-Visible or Photodiode Array (PDA) detection is the primary technique for stability testing.[3]
-
Methodology: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) is a good starting point.
-
Detection: A PDA detector is highly recommended as it allows you to assess peak purity and determine if new peaks are degradants or co-eluting impurities.
-
Identification: Coupling HPLC to a Mass Spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation products, which is crucial for elucidating the degradation pathways described above.
Data Summary: Recommended Stress Conditions
The following table summarizes typical starting conditions for a forced degradation study, as recommended by ICH guidelines.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating."
| Stress Condition | Reagent/Condition | Typical Duration | Key Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 hours to 7 days | Hydrolysis of the imidazole ring |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 hours to 7 days | Hydrolysis, potential oxidation |
| Oxidation | 3% to 30% H₂O₂ | 6 hours to 24 hours | Oxidation of the imidazole ring |
| Thermal | 60°C to 80°C (in solution and solid) | 1 day to 2 weeks | General decomposition |
| Photostability | ICH-specified light exposure (UV/Vis) | Per ICH Q1B guidelines | Photolytic degradation |
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Jadhav, S. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Dubey, A. et al. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. Available at: [Link]
-
Mihorianu, M. et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
-
Frey, M. et al. (2023). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie. Available at: [Link]
-
Chen, Y. et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Sleczka, B. G. et al. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry. Available at: [Link]
-
Gade, S. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Imidazo[1,5-a]Pyridine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Ensuring the purity of these derivatives is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for purity analysis due to its robustness and versatility.[5][6] This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for the purity analysis of imidazo[1,5-a]pyridine derivatives. We will explore the causal relationships behind experimental choices, compare HPLC with alternative analytical techniques, and provide detailed, validated protocols.
Introduction: The Criticality of Purity in Imidazo[1,5-a]Pyridine Derivatives
Imidazo[1,5-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1][4] The synthesis of these complex molecules can often lead to the formation of structurally similar impurities, including isomers and degradation products.[2] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for their detection and quantification.
This guide will walk you through the logical progression of developing a stability-indicating HPLC method, a method that can resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
HPLC Method Development: A Step-by-Step Rationale
The development of a successful HPLC method is a systematic process. Each parameter is carefully selected and optimized to achieve the desired separation.
Understanding the Analyte: The Key to Initial Conditions
Before any practical work begins, a thorough understanding of the imidazo[1,5-a]pyridine derivative's physicochemical properties is essential.
-
Solubility: Determine the solubility of the compound in various organic solvents and aqueous buffers. This will guide the selection of the diluent for sample preparation.
-
pKa: The pKa value(s) will dictate the ionization state of the molecule at different pH values, which is crucial for controlling retention in reversed-phase HPLC.
-
UV Spectrum: Obtain the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax). This will be the primary detection wavelength for ensuring high sensitivity.
Initial Chromatographic Conditions: The Starting Point
Based on the analyte's properties, a logical starting point for method development can be established. For many polar, nitrogen-containing heterocyclic compounds like imidazo[1,5-a]pyridines, a reversed-phase HPLC method is a suitable initial approach.[7][8]
Initial Parameter Selection:
| Parameter | Initial Choice | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A versatile and widely used stationary phase providing good hydrophobic retention for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress the ionization of acidic silanols on the silica backbone and promote good peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity. |
| Detection | UV at λmax | Ensures maximum sensitivity for the analyte of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Method Optimization: A Systematic Approach
The initial conditions provide a starting point, but optimization is almost always necessary to achieve the desired resolution and run time.
Workflow for HPLC Method Optimization:
Caption: A logical workflow for systematic HPLC method optimization.
Causality in Optimization:
-
Mobile Phase pH: For ionizable compounds like imidazo[1,5-a]pyridines, pH is a critical parameter. Adjusting the pH of the aqueous mobile phase can significantly alter the retention time and selectivity. A pH is typically chosen that is at least 2 units away from the analyte's pKa to ensure a single ionic form.
-
Gradient Slope: A steep gradient is often used in initial screening to elute all components quickly. The gradient is then made shallower to improve the resolution between closely eluting peaks.
-
Organic Modifier: While acetonitrile is a good starting point, methanol or a mixture of acetonitrile and methanol can be explored to alter selectivity.
-
Column Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and sharper peaks. It can also affect selectivity.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can be complementary or even superior for specific applications.
| Technique | Principle | Advantages for Imidazo[1,5-a]Pyridine Analysis | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] | Robust, versatile, well-established, and suitable for a wide range of polarities. | Moderate analysis time and solvent consumption. |
| UPLC (Ultra-Performance Liquid Chromatography) | Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC.[9][10][11][12][13] | Faster analysis times, improved resolution, and higher sensitivity.[9][10] Reduced solvent consumption.[9] | Higher initial instrument cost and more susceptible to clogging. |
| GC (Gas Chromatography) | Separation of volatile compounds in the gas phase.[6][14] | Excellent for analyzing volatile impurities and residual solvents.[14] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| CE (Capillary Electrophoresis) | Separation based on the differential migration of charged species in an electric field.[15][16][17][18][19] | High separation efficiency, minimal sample and solvent consumption.[18] Excellent for chiral separations.[15][19] | Less sensitive than HPLC for UV detection and can have lower reproducibility. |
Comparative Analysis Workflow:
Caption: Decision tree for selecting an appropriate analytical technique.
Experimental Protocols
HPLC Method Development Protocol
-
Analyte Characterization:
-
Determine the solubility of the imidazo[1,5-a]pyridine derivative in common HPLC solvents (e.g., water, methanol, acetonitrile, DMSO).
-
Acquire the UV-Vis spectrum of the analyte in the chosen diluent to identify the λmax.
-
If available, determine the pKa of the analyte.
-
-
Initial Chromatographic Conditions:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable diluent.
-
Set up the HPLC system with a C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Run a gradient from 5% to 95% B over 20 minutes.
-
Monitor the separation at the λmax of the analyte.
-
-
Method Optimization:
-
pH Scouting: Prepare mobile phases with different pH values (e.g., pH 2.5, 4.5, 6.5) and evaluate the effect on retention time and peak shape.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of the main peak from any impurities.
-
Organic Modifier Evaluation: If necessary, replace acetonitrile with methanol or use a mixture to alter selectivity.
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.
-
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[5][20][21][22][23]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components.[22][23] This is typically done by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidation, heat, light).
-
Linearity: Establish that the detector response is directly proportional to the concentration of the analyte over a specified range.[22][23] This is typically performed by analyzing a series of solutions of known concentrations.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.[22][23] This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a standard) or by spiking a placebo with a known amount of the analyte.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24]
Data Presentation: A Comparative Example
The following table presents hypothetical data comparing the performance of the developed HPLC method with UPLC for the purity analysis of a hypothetical imidazo[1,5-a]pyridine derivative.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Run Time | 25 minutes | 5 minutes |
| Resolution (API/Impurity A) | 2.1 | 3.5 |
| Solvent Consumption per run | ~25 mL | ~2.5 mL |
| Backpressure | ~1500 psi | ~9000 psi |
| Relative Sensitivity | 1x | 3x |
Conclusion: A Foundation for Reliable Purity Analysis
This guide has provided a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the purity analysis of imidazo[1,5-a]pyridine derivatives. By understanding the underlying principles of chromatography and adopting a systematic approach to method development, researchers can ensure the generation of accurate and reliable data, which is fundamental to the successful advancement of new therapeutic agents. The comparison with alternative techniques highlights the importance of selecting the most appropriate analytical tool for the specific question at hand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
